7-Fluoro-3-isopropylquinoline-4-carboxylic acid
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Overview
Description
7-Fluoro-3-isopropylquinoline-4-carboxylic acid is a chemical compound with the molecular formula C13H12FNO2 and a molecular weight of 233.24 g/mol . This compound belongs to the quinoline family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Fluoro-3-isopropylquinoline-4-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-isopropylaniline and 2-fluorobenzoyl chloride.
Formation of Intermediate: The reaction between 3-isopropylaniline and 2-fluorobenzoyl chloride under basic conditions (e.g., using a base like triethylamine) leads to the formation of an intermediate compound.
Cyclization: The intermediate undergoes cyclization in the presence of a suitable catalyst (e.g., a Lewis acid like aluminum chloride) to form the quinoline ring structure.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
7-Fluoro-3-isopropylquinoline-4-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the carboxylic acid group to other functional groups such as alcohols or aldehydes.
Substitution: The fluorine atom at the 7-position can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline-4-carboxylic acid derivatives, while reduction can produce quinoline-4-methanol or quinoline-4-aldehyde .
Scientific Research Applications
7-Fluoro-3-isopropylquinoline-4-carboxylic acid has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial, antiviral, and anticancer properties.
Biological Research: It is used as a tool compound to study various biological pathways and molecular targets, including enzyme inhibition and receptor binding.
Material Science: The compound’s unique structural properties make it useful in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Industrial Applications: It is employed in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 7-Fluoro-3-isopropylquinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For example:
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity.
Receptor Binding: It can bind to specific receptors on cell surfaces, modulating signal transduction pathways and cellular responses.
DNA Intercalation: The quinoline ring structure allows the compound to intercalate into DNA, disrupting DNA replication and transcription processes.
Comparison with Similar Compounds
Similar Compounds
7-Fluoroquinoline-4-carboxylic acid: Similar structure but lacks the isopropyl group at the 3-position.
3-Isopropylquinoline-4-carboxylic acid: Similar structure but lacks the fluorine atom at the 7-position.
Quinoline-4-carboxylic acid: The parent compound without the fluorine and isopropyl substituents.
Uniqueness
7-Fluoro-3-isopropylquinoline-4-carboxylic acid is unique due to the presence of both the fluorine atom at the 7-position and the isopropyl group at the 3-position. These substituents confer distinct chemical and biological properties, making the compound valuable for various research and industrial applications .
Properties
Molecular Formula |
C13H12FNO2 |
---|---|
Molecular Weight |
233.24 g/mol |
IUPAC Name |
7-fluoro-3-propan-2-ylquinoline-4-carboxylic acid |
InChI |
InChI=1S/C13H12FNO2/c1-7(2)10-6-15-11-5-8(14)3-4-9(11)12(10)13(16)17/h3-7H,1-2H3,(H,16,17) |
InChI Key |
UVLYMTADZPYIIQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CN=C2C=C(C=CC2=C1C(=O)O)F |
Origin of Product |
United States |
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